An In-depth Technical Guide to (4-Bromonaphthalen-1-yl)boronic acid (CAS: 145965-14-6)
An In-depth Technical Guide to (4-Bromonaphthalen-1-yl)boronic acid (CAS: 145965-14-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromonaphthalen-1-yl)boronic acid, with CAS number 145965-14-6, is a synthetic building block of significant interest in organic chemistry and drug discovery. As a bifunctional molecule featuring both a bromonaphthalene core and a boronic acid moiety, it serves as a versatile reagent in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[1][2] The naphthalene scaffold is a common feature in many biologically active compounds, and the boronic acid group not only facilitates crucial synthetic transformations but also has the potential to interact with biological targets, making this compound a valuable tool for medicinal chemists.[3][4]
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of (4-Bromonaphthalen-1-yl)boronic acid, with a focus on its utility in synthetic chemistry and its potential in the development of novel therapeutics.
Core Properties and Data
The fundamental physicochemical properties of (4-Bromonaphthalen-1-yl)boronic acid are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 145965-14-6 | [5] |
| Molecular Formula | C₁₀H₈BBrO₂ | [5] |
| Molecular Weight | 250.88 g/mol | [5] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 230-260 °C | |
| Purity | Typically ≥97% | [6] |
| SMILES | OB(O)c1ccc(Br)c2ccccc12 | |
| InChI Key | DKKOMUVRCPKTFX-UHFFFAOYSA-N |
Spectroscopic Characterization
Synthesis of (4-Bromonaphthalen-1-yl)boronic acid
A specific, detailed experimental protocol for the synthesis of (4-Bromonaphthalen-1-yl)boronic acid is not widely published. However, the general synthesis of aryl boronic acids is well-established and typically involves two main steps: the synthesis of an organometallic intermediate from an aryl halide, followed by reaction with a borate ester and subsequent hydrolysis.
A plausible synthetic route would start from 1,4-dibromonaphthalene. A selective monolithium-halogen exchange followed by reaction with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and acidic workup would yield the desired product.
Illustrative Experimental Protocol (Adapted from the synthesis of related aryl boronic acids):
Step 1: Lithiation of 1,4-Dibromonaphthalene
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 1,4-dibromonaphthalene (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.0 equiv) in hexanes via the dropping funnel, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
Step 2: Borylation and Hydrolysis
-
To the freshly prepared organolithium solution, add triisopropyl borate (1.2 equiv) dropwise, ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the mixture in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic.
-
Stir vigorously for 1-2 hours to complete the hydrolysis.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford (4-Bromonaphthalen-1-yl)boronic acid.
Applications in Organic Synthesis: The Suzuki-Miyaura Coupling
The primary application of (4-Bromonaphthalen-1-yl)boronic acid is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is a powerful method for forming C-C bonds between sp²-hybridized carbon atoms, making it invaluable for the synthesis of biaryls, conjugated systems, and other complex organic molecules.[1][2]
General Reaction Scheme:
Where Ar-Br is an aryl halide and (HO)₂B-Ar' is an aryl boronic acid.
Catalytic Cycle of the Suzuki-Miyaura Reaction:
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.
Detailed Experimental Protocol for a Representative Suzuki-Miyaura Coupling:
The following is a detailed protocol for the Suzuki-Miyaura coupling of an aryl bromide with an aryl boronic acid, which can be adapted for reactions using (4-Bromonaphthalen-1-yl)boronic acid.
Materials:
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Aryl Halide (e.g., 1-bromopyridine, 1.0 mmol)
-
(4-Bromonaphthalen-1-yl)boronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, (4-Bromonaphthalen-1-yl)boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water to the flask via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Relevance in Drug Discovery and Development
Boronic acids and their derivatives are of increasing interest in medicinal chemistry.[2] The boronic acid moiety can act as a bioisostere for carboxylic acids and can form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes, leading to potent and selective inhibition.[3] The drug Bortezomib (Velcade®), a dipeptidyl boronic acid, is a successful example of a proteasome inhibitor used in cancer therapy.
While there is a lack of specific published data on the pharmacological activity of compounds directly synthesized from (4-Bromonaphthalen-1-yl)boronic acid, the naphthalene core is a well-known pharmacophore present in numerous approved drugs and clinical candidates with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] Therefore, (4-Bromonaphthalen-1-yl)boronic acid represents a valuable starting material for the synthesis of novel naphthalene-containing compounds with the potential for therapeutic applications. The combination of the established bioactivity of the naphthalene scaffold and the unique properties of the boronic acid group makes this an attractive area for further research.
Safety Information
(4-Bromonaphthalen-1-yl)boronic acid should be handled with appropriate safety precautions in a laboratory setting.
| Hazard Information | Details | Source(s) |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Personal Protective Equipment | Safety glasses, gloves, lab coat, and a dust mask are recommended. |
Conclusion
(4-Bromonaphthalen-1-yl)boronic acid is a key synthetic intermediate with significant potential for the construction of complex organic molecules. Its primary utility lies in the robust and versatile Suzuki-Miyaura cross-coupling reaction, which is a favored method for C-C bond formation in both academic and industrial research. For scientists and professionals in drug development, this compound offers a gateway to novel naphthalene-based structures that may exhibit interesting pharmacological properties. While specific biological data and detailed synthetic protocols for this particular reagent are not extensively documented in publicly available literature, the principles and methodologies outlined in this guide provide a solid foundation for its effective use in the laboratory. Further exploration of the synthetic applications and biological screening of derivatives of (4-Bromonaphthalen-1-yl)boronic acid is a promising avenue for future research.
References
- 1. benchchem.com [benchchem.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. BLDpharm - Bulk Product Details [bldpharm.com]
- 7. rsc.org [rsc.org]
- 8. Buy (4-Bromonaphthalen-1-yl)boronic acid (EVT-360570) | 145965-14-6 [evitachem.com]

